tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate
Overview
Description
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate is an organic compound with the molecular formula C13H18BrNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate typically involves a two-step process:
Stage 1: tert-Butyl (3-bromo-4-methylphenyl)carbamate is reacted with sodium hydride in N,N-dimethylformamide at room temperature for 2 hours.
Stage 2: Methyl iodide is then added to the reaction mixture and stirred at room temperature for 20 hours.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride and methyl iodide in N,N-dimethylformamide.
Oxidation and Reduction Reactions:
Major Products Formed
Scientific Research Applications
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action for tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate involves its interaction with specific molecular targets, although detailed pathways and targets are not extensively documented. Generally, carbamates can inhibit enzymes by forming stable carbamate-enzyme complexes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2-bromo-4-isopropylphenyl)carbamate: Similar structure with an isopropyl group instead of a methyl group.
tert-Butyl (3-bromo-4-methylphenyl)carbamate: Lacks the additional methyl group on the carbamate nitrogen.
Uniqueness
tert-Butyl (3-bromo-4-methylphenyl)(methyl)carbamate is unique due to the presence of both a tert-butyl group and a bromine atom on the phenyl ring, along with a methyl group on the carbamate nitrogen. This combination of substituents imparts distinct chemical properties and reactivity patterns, making it valuable for specific research applications .
Properties
IUPAC Name |
tert-butyl N-(3-bromo-4-methylphenyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-7-10(8-11(9)14)15(5)12(16)17-13(2,3)4/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQGCJQIAGDDTKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856774 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877064-95-4 | |
Record name | tert-Butyl (3-bromo-4-methylphenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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